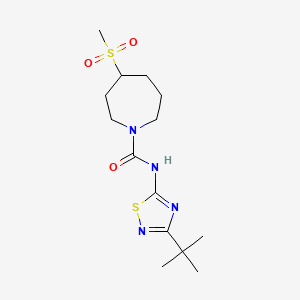![molecular formula C16H21N7O B7050524 1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea](/img/structure/B7050524.png)
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea is a complex organic compound that features a unique combination of functional groups, including a cyanomethyl group, a piperidine ring, and a pyrazolopyridine moiety
Preparation Methods
The synthesis of 1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the cyanomethyl group: The cyanomethyl group is introduced via nucleophilic substitution reactions.
Synthesis of the pyrazolopyridine moiety: This involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system.
Coupling reactions: The final step involves coupling the piperidine and pyrazolopyridine moieties through urea formation, typically using reagents like phosgene or carbonyldiimidazole under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrazolopyridine rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea can be compared with other similar compounds, such as:
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)amine: This compound has a similar structure but with an amine group instead of a urea group, leading to different chemical and biological properties.
1-[1-(Cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(cyanomethyl)piperidin-4-yl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-11-14-9-13(10-18-15(14)22(2)21-11)20-16(24)19-12-3-6-23(7-4-12)8-5-17/h9-10,12H,3-4,6-8H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPKWUGJAIOLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)NC3CCN(CC3)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7050442.png)
![[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B7050459.png)
![(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7050464.png)
![N-[4-(furan-2-carbonylamino)phenyl]-1-(2-methylcyclopropanecarbonyl)piperidine-2-carboxamide](/img/structure/B7050467.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7050492.png)
![N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide](/img/structure/B7050508.png)
![N,N-bis(furan-2-ylmethyl)-10-oxopentacyclo[5.3.0.02,5.03,9.04,8]decane-3-carboxamide](/img/structure/B7050518.png)
![2-methyl-N-[3-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]phenyl]propanamide](/img/structure/B7050527.png)
![2-(3-methyl-1,2-oxazol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7050532.png)
![N-[3-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7050539.png)
![1-(Furan-3-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B7050547.png)
![1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7050550.png)
![2-(4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7050557.png)
